![molecular formula C9H12FNO B8647040 (4-[(1S)-1-AMINOETHYL]-3-FLUOROPHENYL)METHANOL](/img/structure/B8647040.png)
(4-[(1S)-1-AMINOETHYL]-3-FLUOROPHENYL)METHANOL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-[(1S)-1-AMINOETHYL]-3-FLUOROPHENYL)METHANOL is a chiral compound with a specific stereochemistry, indicated by the (S)-configuration This compound features a fluorine atom on the phenyl ring, an aminoethyl group, and a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-[(1S)-1-AMINOETHYL]-3-FLUOROPHENYL)METHANOL typically involves several steps, starting from commercially available precursors. One common method includes the following steps:
Fluorination: Introduction of the fluorine atom onto the phenyl ring using a fluorinating agent such as Selectfluor.
Aminoethylation: Addition of the aminoethyl group through a nucleophilic substitution reaction, often using ethyleneimine.
Reduction: Reduction of the intermediate compound to introduce the hydroxymethyl group, typically using a reducing agent like sodium borohydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(4-[(1S)-1-AMINOETHYL]-3-FLUOROPHENYL)METHANOL can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as thiols or amines, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Thiols, amines, under basic or acidic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Thiol or amine derivatives.
Scientific Research Applications
(4-[(1S)-1-AMINOETHYL]-3-FLUOROPHENYL)METHANOL has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-[(1S)-1-AMINOETHYL]-3-FLUOROPHENYL)METHANOL involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance binding affinity through hydrogen bonding and electrostatic interactions. The aminoethyl group can participate in ionic interactions, while the hydroxymethyl group can form hydrogen bonds, stabilizing the compound’s interaction with its target.
Comparison with Similar Compounds
Similar Compounds
®-(4-(1-aminoethyl)-3-fluorophenyl)methanol: The enantiomer of the compound, differing in stereochemistry.
(S)-(4-(1-aminoethyl)-3-chlorophenyl)methanol: Similar structure but with a chlorine atom instead of fluorine.
(S)-(4-(1-aminoethyl)-3-bromophenyl)methanol: Similar structure but with a bromine atom instead of fluorine.
Uniqueness
(4-[(1S)-1-AMINOETHYL]-3-FLUOROPHENYL)METHANOL is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets compared to other halogens like chlorine or bromine.
Properties
Molecular Formula |
C9H12FNO |
|---|---|
Molecular Weight |
169.20 g/mol |
IUPAC Name |
[4-[(1S)-1-aminoethyl]-3-fluorophenyl]methanol |
InChI |
InChI=1S/C9H12FNO/c1-6(11)8-3-2-7(5-12)4-9(8)10/h2-4,6,12H,5,11H2,1H3/t6-/m0/s1 |
InChI Key |
VAOYLMISGFLPQE-LURJTMIESA-N |
Isomeric SMILES |
C[C@@H](C1=C(C=C(C=C1)CO)F)N |
Canonical SMILES |
CC(C1=C(C=C(C=C1)CO)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


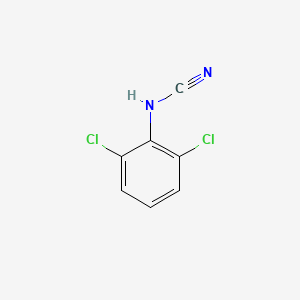
![Hexahydro-2H-3,5-methanocyclopenta[b]furan-6-ol](/img/structure/B8646977.png)
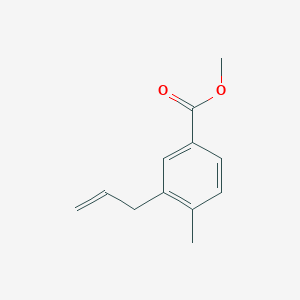
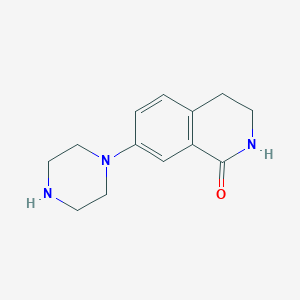
![(3R)-3-[(4-Trifluoromethylphenyl)amino]pentanamide](/img/structure/B8647009.png)
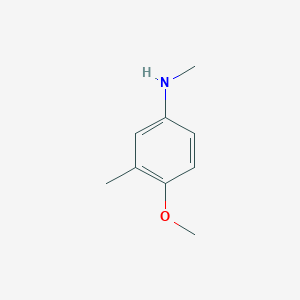
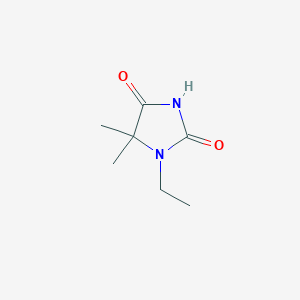

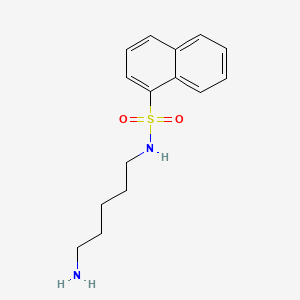
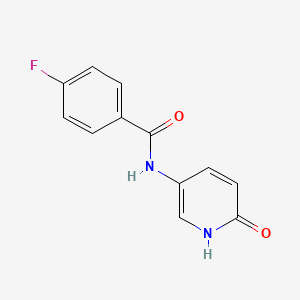
![5-Methoxy-3-(1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8647041.png)
![1-[2-Methoxy-4-(methylsulfanyl)phenyl]propan-2-one](/img/structure/B8647047.png)
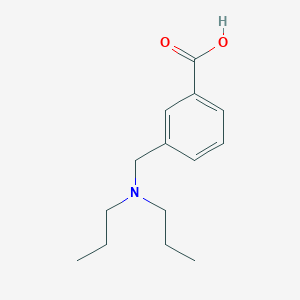
![1H-Isoindole-1,3(2H)-dione, 2-[1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl]-4-nitro-](/img/structure/B8647062.png)
